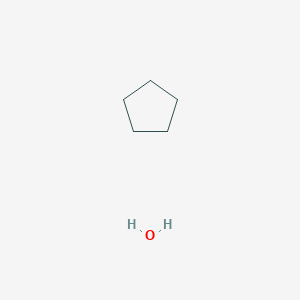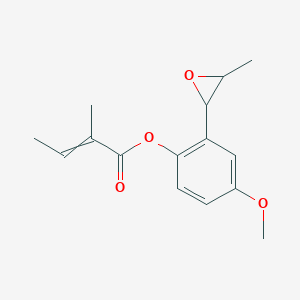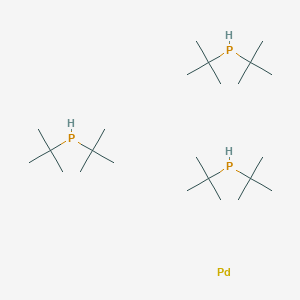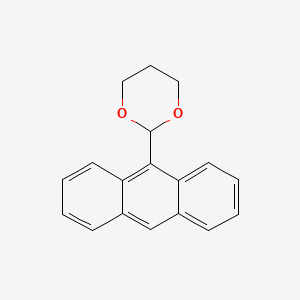
(4S,5R)-4,5-bis(hydroxymethyl)cyclohex-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4S,5R)-4,5-bis(hydroxymethyl)cyclohex-2-en-1-one is a chemical compound characterized by its unique structure, which includes two hydroxymethyl groups attached to a cyclohexene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4S,5R)-4,5-bis(hydroxymethyl)cyclohex-2-en-1-one typically involves the following steps:
Starting Material: The synthesis begins with a suitable cyclohexene derivative.
Hydroxymethylation: The introduction of hydroxymethyl groups is achieved through a hydroxymethylation reaction. This can be done using formaldehyde and a base such as sodium hydroxide.
Oxidation: The resulting intermediate is then oxidized to form the desired compound. Common oxidizing agents include potassium permanganate or chromium trioxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
(4S,5R)-4,5-bis(hydroxymethyl)cyclohex-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form cyclohexanol derivatives.
Substitution: The hydroxymethyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents such as thionyl chloride or phosphorus tribromide.
Major Products Formed
Oxidation: Formation of cyclohexene-1,4-dione derivatives.
Reduction: Formation of cyclohexanol derivatives.
Substitution: Formation of halogenated cyclohexene derivatives.
Wissenschaftliche Forschungsanwendungen
(4S,5R)-4,5-bis(hydroxymethyl)cyclohex-2-en-1-one has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry:
Material Science: Used in the synthesis of polymers and other advanced materials.
Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.
Wirkmechanismus
The mechanism of action of (4S,5R)-4,5-bis(hydroxymethyl)cyclohex-2-en-1-one involves its interaction with various molecular targets. The hydroxymethyl groups can form hydrogen bonds with biological molecules, influencing their activity. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert specific effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclohexene-1,4-dione: Similar structure but lacks hydroxymethyl groups.
Cyclohexanol: Reduced form with hydroxyl groups instead of hydroxymethyl groups.
Cyclohexene: Basic structure without any functional groups.
Uniqueness
(4S,5R)-4,5-bis(hydroxymethyl)cyclohex-2-en-1-one is unique due to the presence of two hydroxymethyl groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
192460-99-4 |
|---|---|
Molekularformel |
C8H12O3 |
Molekulargewicht |
156.18 g/mol |
IUPAC-Name |
(4S,5R)-4,5-bis(hydroxymethyl)cyclohex-2-en-1-one |
InChI |
InChI=1S/C8H12O3/c9-4-6-1-2-8(11)3-7(6)5-10/h1-2,6-7,9-10H,3-5H2/t6-,7+/m1/s1 |
InChI-Schlüssel |
ZWOBSQOCXIFITK-RQJHMYQMSA-N |
Isomerische SMILES |
C1[C@H]([C@H](C=CC1=O)CO)CO |
Kanonische SMILES |
C1C(C(C=CC1=O)CO)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3-[2-(2-Ethoxyphenyl)hydrazinylidene]-6-oxocyclohexa-1,4-diene-1-carbaldehyde](/img/structure/B12555703.png)
![3-[tert-Butyl(dimethyl)silyl]pent-4-en-2-ol](/img/structure/B12555707.png)

![6,7,8-Trichloro-1,4-dimethyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine](/img/structure/B12555714.png)


![2H-Naphtho[2,3-b]pyran, 3,4-dihydro-](/img/structure/B12555723.png)

![2,2'-Methylenebis[5-(furan-2-yl)-1,3,4-oxadiazole]](/img/structure/B12555728.png)

![5-[(4-Chlorophenyl)methylidene]-3-(diethylaminomethyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B12555757.png)
